molecular formula C17H15ClN4O2S B2447457 N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251704-65-0

N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2447457
M. Wt: 374.84
InChI Key: TUDDVDSLLJXJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.84. The purity is usually 95%.
BenchChem offers high-quality N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery of Clinical Candidates

A study highlighted the discovery of a compound with significant potential as an aqueous-soluble potent inhibitor for human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting its utility in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This reflects the compound's application in addressing cholesterol-related disorders.

Structure-Activity Relationships

Another research focused on the structure-activity relationships of dual inhibitors, indicating modifications to improve metabolic stability, which is crucial for developing more effective therapeutic agents (Stec et al., 2011).

NMR Studies

NMR studies of novel 1,3,4-oxadiazole derivatives containing a benzimidazole moiety were conducted, which are essential for confirming the structural integrity and purity of synthesized compounds, potentially leading to new drug discoveries (Li Ying-jun, 2012).

Antibacterial Agents

Research on synthesizing derivatives as antibacterial agents indicates the potential of these compounds in creating new antibiotics, addressing the global challenge of antibiotic resistance (Ramalingam et al., 2019).

Spectroscopic and Quantum Mechanical Studies

A study involving spectroscopic and quantum mechanical analyses, along with ligand-protein interactions and photovoltaic efficiency modeling, suggests these compounds' versatility in both medicinal chemistry and material science (Mary et al., 2020).

Cyclization Synthesis

Intramolecular cyclization studies for synthesizing pyridin-2(1H)-ones highlight the chemical versatility and potential application of these compounds in creating diverse chemical structures with specific properties (Savchenko et al., 2020).

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-11-21-16(24-22-11)14-6-3-7-19-17(14)25-10-15(23)20-9-12-4-2-5-13(18)8-12/h2-8H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDDVDSLLJXJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)SCC(=O)NCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorobenzyl)-2-((3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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